molecular formula C12H13ClO2 B12895298 4-(4-Chlorophenyl)-5,5-dimethyldihydrofuran-2(3h)-one CAS No. 63507-00-6

4-(4-Chlorophenyl)-5,5-dimethyldihydrofuran-2(3h)-one

Cat. No.: B12895298
CAS No.: 63507-00-6
M. Wt: 224.68 g/mol
InChI Key: DUUOBAFQFSCNLR-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5,5-dimethyldihydrofuran-2(3h)-one is an organic compound that features a chlorinated phenyl group attached to a dihydrofuranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-5,5-dimethyldihydrofuran-2(3h)-one typically involves the reaction of 4-chlorobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through an aldol condensation followed by cyclization to form the dihydrofuranone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-5,5-dimethyldihydrofuran-2(3h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-5,5-dimethyldihydrofuran-2(3h)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5,5-dimethyldihydrofuran-2(3h)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylhydrazine: Another chlorinated phenyl compound with different functional groups.

    4-Chlorobenzaldehyde: A precursor in the synthesis of 4-(4-Chlorophenyl)-5,5-dimethyldihydrofuran-2(3h)-one.

    4-Chlorophenol: A simpler chlorinated phenyl compound with a hydroxyl group.

Uniqueness

This compound is unique due to its dihydrofuranone ring structure, which imparts distinct chemical and physical properties compared to other chlorinated phenyl compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

63507-00-6

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

4-(4-chlorophenyl)-5,5-dimethyloxolan-2-one

InChI

InChI=1S/C12H13ClO2/c1-12(2)10(7-11(14)15-12)8-3-5-9(13)6-4-8/h3-6,10H,7H2,1-2H3

InChI Key

DUUOBAFQFSCNLR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC(=O)O1)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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